molecular formula C13H17N3O5 B7594955 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid

1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid

Cat. No. B7594955
M. Wt: 295.29 g/mol
InChI Key: VATGFKQDSQVSJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid, also known as DAPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. DAPAC is a cyclic amino acid derivative that contains a pyrimidine ring and an azepane ring. In

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is not fully understood. However, it is believed that 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid interacts with proteins and peptides through hydrogen bonding and electrostatic interactions. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to bind to the active site of enzymes involved in the metabolism of amino acids and peptides.
Biochemical and Physiological Effects:
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been shown to have antitumor activity in vitro. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that it is a stable and readily available compound. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is also relatively easy to synthesize. However, one of the limitations of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has not been extensively studied in vivo.

Future Directions

There are many future directions for the research on 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. One possible direction is to further explore the mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. Another possible direction is to study the in vivo effects of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a building block to synthesize new bioactive compounds. Finally, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a probe to study the binding properties of proteins and peptides.

Synthesis Methods

The synthesis of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid involves the reaction between 2,4-dioxopyrimidine-1-acetic acid and 6-aminocaproic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid as a white solid with a melting point of 130-132°C.

Scientific Research Applications

1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has shown potential applications in various biochemical and physiological research studies. It has been used as a substrate for enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been used as a chiral building block in the synthesis of bioactive compounds. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been used as a probe to study the binding properties of proteins and peptides.

properties

IUPAC Name

1-[2-(2,4-dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c17-10-5-7-15(13(21)14-10)8-11(18)16-6-3-1-2-4-9(16)12(19)20/h5,7,9H,1-4,6,8H2,(H,19,20)(H,14,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATGFKQDSQVSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)C(=O)CN2C=CC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid

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